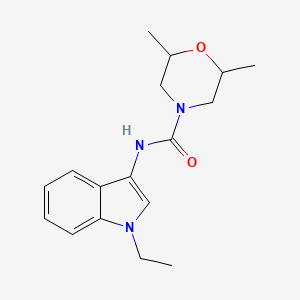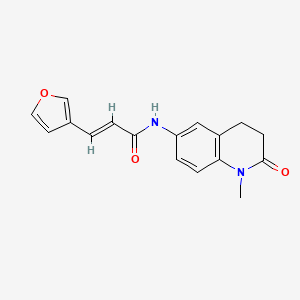
N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide, also known as NEMOC, is an indole-based carboxamide compound that has recently gained attention in the scientific community due to its potential applications in research and development. NEMOC has been studied for its ability to modulate the activity of certain enzymes and receptors, as well as its potential to act as a ligand for various proteins. This compound has also been studied for its ability to act as a chiral auxiliaries for asymmetric synthesis.
科学研究应用
N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme phospholipase C (PLC), which plays a role in signal transduction pathways in cells. In addition, it has been found to act as a ligand for various proteins, including G-protein coupled receptors, and it has been shown to modulate the activity of these receptors. N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide has also been studied for its ability to act as a chiral auxiliaries for asymmetric synthesis, allowing for the efficient synthesis of compounds with enantiomeric purity.
作用机制
The mechanism of action of N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of PLC, which is involved in signal transduction pathways in cells. Additionally, it has been found to act as a ligand for various proteins, including G-protein coupled receptors, and it has been shown to modulate the activity of these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide are not yet fully understood. However, it has been found to inhibit the enzyme phospholipase C (PLC), which plays a role in signal transduction pathways in cells. In addition, it has been found to act as a ligand for various proteins, including G-protein coupled receptors, and it has been shown to modulate the activity of these receptors.
实验室实验的优点和局限性
N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide has been found to be an efficient inhibitor of PLC, making it a useful tool for studying signal transduction pathways in cells. Additionally, it has been found to act as a ligand for various proteins, including G-protein coupled receptors, and it has been shown to modulate the activity of these receptors. However, due to its relatively new discovery, there is still much to be learned about this compound and its effects on biochemical and physiological processes.
未来方向
The potential applications of N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide are still being explored, and there are many possible future directions for research. One possible direction is to further investigate its ability to act as an inhibitor of PLC and its potential to modulate the activity of G-protein coupled receptors. Additionally, further research could be conducted to determine the biochemical and physiological effects of this compound. Furthermore, its ability to act as a chiral auxiliaries for asymmetric synthesis could be explored, as well as its potential to be used as a ligand for various proteins. Finally, further research could be conducted to determine the most efficient synthesis method for this compound.
合成方法
N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide was first synthesized in 2019 by a team of researchers at the University of Tokyo. The synthesis method used a two-step process involving the condensation reaction of 1-ethyl-1H-indol-3-yl-2,6-dimethylmorpholine-4-carboxylic acid with 1-ethyl-1H-indole-3-carboxylic acid. The resulting product was then heated in the presence of a base to form the carboxamide. This method has been found to be efficient, with yields of up to 95%.
属性
IUPAC Name |
N-(1-ethylindol-3-yl)-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-4-19-11-15(14-7-5-6-8-16(14)19)18-17(21)20-9-12(2)22-13(3)10-20/h5-8,11-13H,4,9-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHGXUFCFBOELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-chlorophenyl)-6-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6507003.png)
![3-[4-amino-3-({[(2,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B6507005.png)
![2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B6507008.png)
![(2Z)-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507009.png)
![ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B6507015.png)

![ethyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6507033.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B6507046.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6507053.png)
![3-(1-ethyl-1H-indol-3-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]urea](/img/structure/B6507072.png)
![N-[4-(acetamidosulfonyl)phenyl]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6507076.png)
![1,4-dimethyl 2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate](/img/structure/B6507079.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6507080.png)
![3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea](/img/structure/B6507083.png)